
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, commonly known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders.
作用機序
As mentioned earlier, CPP-115 inhibits the enzyme N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, leading to increased levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain. N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, CPP-115 reduces the activity of neurons, leading to its therapeutic effects.
Biochemical and physiological effects:
CPP-115 has been shown to increase the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders. However, CPP-115 may also have other effects on the brain and body that are not fully understood.
実験室実験の利点と制限
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, making it a useful tool for studying the role of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in various physiological processes. However, CPP-115 may also have off-target effects that need to be taken into account when interpreting experimental results.
将来の方向性
Several future directions for research on CPP-115 can be identified. One area of research could focus on the development of more potent and selective inhibitors of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT. Another area of research could focus on the development of CPP-115 analogs that have improved pharmacokinetic properties. Additionally, more research is needed to fully understand the effects of CPP-115 on the brain and body, as well as its potential therapeutic applications in various neurological disorders.
In conclusion, CPP-115 is a potent inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT that has promising therapeutic applications in various neurological disorders. While more research is needed to fully understand its effects on the brain and body, CPP-115 represents a promising drug candidate for the treatment of these disorders.
合成法
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclopropane carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(2,2-difluoroethoxy)propan-1-amine to yield CPP-115.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can reduce seizure activity in animal models of epilepsy and can also reduce anxiety-like behavior in rodents. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c10-7(11)5-15-4-1-8(14)13-9(6-12)2-3-9/h7H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKFSLGSNYVQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCOCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2762877.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)

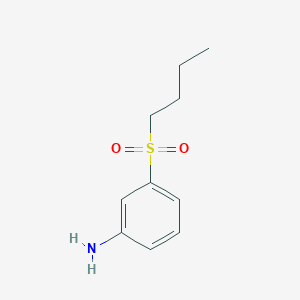
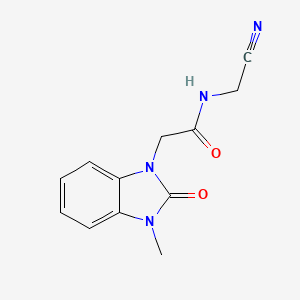
![4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2762884.png)
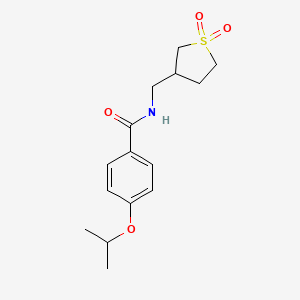
![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)
![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)
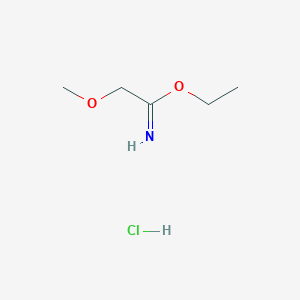

![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)
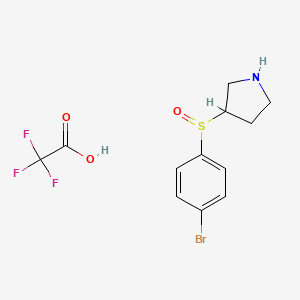
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)